2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone
Description
2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a piperidine moiety
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C21H21N3O3/c25-19(24-12-5-2-6-13-24)15-26-18-11-7-10-17(14-18)20-22-21(27-23-20)16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2 |
InChI Key |
XWTXHLIRPQMWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 1,2,4-oxadiazoles is through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . This method allows for the formation of the oxadiazole ring at ambient temperature, providing moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The piperidine moiety can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore, and derivatives of this compound have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: This compound can be used in the development of fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the 1,2,4-oxadiazole ring can interact with various biological targets, including enzymes and receptors, to exert its effects. For example, some oxadiazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
What sets 2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethan-1-one apart is its combination of the 1,2,4-oxadiazole ring with a phenyl group and a piperidine moiety. This unique structure provides a versatile platform for further functionalization and optimization for various applications.
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